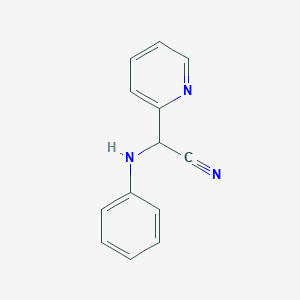

Phenylamino-pyridin-2-yl-acetonitrile

Description

Contextualization within Modern Organic and Medicinal Chemistry

Phenylamino-pyridin-2-yl-acetonitrile sits (B43327) at the intersection of several key areas in modern chemical science. Its framework is a hybrid of structural motifs commonly found in synthetic intermediates and biologically active molecules. The field of medicinal chemistry frequently utilizes heterocyclic compounds, with pyridine (B92270) derivatives being particularly prominent due to their wide-ranging pharmacological activities. sciencepublishinggroup.comnih.gov The presence of a pyridine ring in a molecule can significantly influence its pharmacokinetic properties. nih.gov Likewise, the phenylamino (B1219803) group is a recognized pharmacophore present in various therapeutic agents, including potent kinase inhibitors. nih.gov The acetonitrile (B52724) group, while a simple functional unit, is a versatile precursor in organic synthesis, allowing for the construction of more complex molecular architectures. mdpi.com Therefore, the study of a compound like this compound provides insight into the synthesis and potential utility of molecules that combine these valuable chemical features.

Structural Significance of the Phenylamino, Pyridine, and Acetonitrile Moieties in Chemical Scaffolds

The chemical and potential biological character of this compound is defined by its three primary structural components:

Phenylamino Moiety: The phenylamino group (an aniline (B41778) derivative) is a crucial structural element in many biologically active compounds. It can act as a key binding motif, for instance, in 2-phenylamino-substituted benzothiopyrano[4,3-d]pyrimidines, which have been studied as kinase inhibitors for anticancer therapy. nih.gov The orientation of the phenyl ring and the nature of the amino linker are critical in establishing interactions with biological targets. researchgate.net In other contexts, such as in certain anti-HIV agents, the phenylamino side chain plays an important role in the inhibition of enzymes like HIV-1 reverse transcriptase. nih.gov

Pyridine Moiety: The pyridine ring is one of the most utilized heterocycles in drug design. nih.gov Its nitrogen atom can act as a hydrogen bond acceptor, which enhances the binding affinity of a molecule to its target receptor and improves pharmacokinetic properties. nih.gov Compared to a simple benzene (B151609) ring, the pyridine ring is more polar and can offer greater flexibility for interactions within a receptor system. nih.gov This versatility has led to its incorporation into a vast number of FDA-approved drugs for treating a wide array of conditions, from cancer (Abiraterone) to viral infections (Atazanavir). nih.gov

Acetonitrile Moiety: The acetonitrile group (specifically, the nitrile function, -C≡N) is a valuable functional group in organic synthesis. mdpi.com It is often used as a building block or an intermediate because it can be chemically transformed into other important groups, such as primary amines through reduction or carboxylic acids via hydrolysis. enamine.netstudymind.co.uk The nitrile group itself can participate in non-covalent interactions like hydrogen bonding and π-π stacking. enamine.net As a component of an α-amino nitrile, it represents a stable precursor to iminium ions, which are useful reactive intermediates in the synthesis of heterocycles and natural products. rsc.org

Overview of Research Trajectories for Aryl-Substituted Acetonitriles and Amino-Nitriles

Research into aryl-substituted acetonitriles and α-amino nitriles has followed several productive trajectories, primarily focused on synthesis and application as versatile chemical intermediates.

Aryl-substituted acetonitriles are important precursors in medicinal chemistry and the pharmaceutical industry. frontiersin.org Significant research has been dedicated to developing efficient methods for their synthesis, such as palladium-catalyzed α-alkenylation to produce aryl acrylonitriles. frontiersin.org Theoretical studies have also been employed to predict the reactivity and selectivity of aryl acetonitrile derivatives in reactions, indicating they often behave as nucleophiles (electron donors) in substitution reactions. jmaterenvironsci.com

The chemistry of α-amino nitriles has been a cornerstone of organic synthesis for over a century, famously demonstrated by the Strecker synthesis of α-amino acids. rsc.org Modern research focuses on developing asymmetric and more efficient versions of this reaction. organic-chemistry.org These bifunctional compounds are highly valued as they can act as linkers, provide key interaction points with biological targets, or undergo cyclization to form heterocyclic structures. enamine.net The direct C-H cyanation of amine derivatives has emerged as a powerful strategy to create α-amino nitriles, avoiding the need for pre-functionalized starting materials. acs.org

Scope of the Academic Research Focus on the this compound Framework

Direct academic research specifically focused on this compound is limited. The compound is primarily recognized as a chemical intermediate or building block available from commercial suppliers. bldpharm.com One of the earliest mentions of a closely related structure, 2-phenyl-2-(pyridin-2-yl)acetonitrile (B23408), identified it as a major metabolite of a thioamide compound that was being investigated for its ability to inhibit gastric acid secretion in the late 1960s.

Synthesis procedures for the related α-phenyl-α-pyridyl-(2)-acetonitrile have been documented, for example, through the reaction of phenylacetonitrile (B145931) with 2-bromopyridine (B144113) in the presence of sodium amide. prepchem.com This nitrile has also been used as a precursor in the synthesis of α-phenyl-α-pyridyl-(2)-acetamide, which is an intermediate for resolving stereoisomers of pharmacologically relevant piperidyl acetamides. google.com The primary role of this framework in the available literature is therefore as a synthetic intermediate, valued for the combination of its constituent chemical moieties, rather than as an end-product with defined biological applications itself.

Data Tables

Table 1: Chemical Properties of 2-Phenyl-2-(pyridin-2-yl)acetonitrile This table presents computed data for the closely related isomer, which is often used interchangeably in chemical databases.

| Property | Value | Source |

| IUPAC Name | 2-phenyl-2-pyridin-2-ylacetonitrile | nih.gov |

| Molecular Formula | C₁₃H₁₀N₂ | nih.gov |

| Molecular Weight | 194.23 g/mol | nih.gov |

| Monoisotopic Mass | 194.0844 Da | nih.gov |

| XLogP3 | 2.1 | nih.gov |

| Hydrogen Bond Donors | 0 | nih.gov |

| Hydrogen Bond Acceptors | 2 | nih.gov |

| Rotatable Bond Count | 2 | nih.gov |

Table 2: Summary of Research Significance of Constituent Moieties

| Moiety | Significance in Academic Research | Example Research Areas | Citations |

| Phenylamino | Key pharmacophore for enzyme inhibition; scaffold for bioactive compounds. | Kinase Inhibitors, Anti-HIV Agents | nih.govnih.gov |

| Pyridine | Versatile heterocyclic core; improves pharmacokinetic properties through H-bonding. | Drug Design, Medicinal Chemistry | nih.govnih.gov |

| Acetonitrile | Versatile synthetic intermediate; precursor to amines and carboxylic acids. | Organic Synthesis, Heterocycle Synthesis | mdpi.comenamine.netrsc.org |

Structure

3D Structure

Properties

IUPAC Name |

2-anilino-2-pyridin-2-ylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3/c14-10-13(12-8-4-5-9-15-12)16-11-6-2-1-3-7-11/h1-9,13,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCPRBCNEOGYFEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(C#N)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378043 | |

| Record name | Phenylaminopyridin-2-ylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

904813-98-5 | |

| Record name | α-(Phenylamino)-2-pyridineacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=904813-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylaminopyridin-2-ylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Phenylamino Pyridin 2 Yl Acetonitrile and Analogous Structures

Condensation Reactions in α-Substituted Nitrile Synthesis

Condensation reactions are a cornerstone in the synthesis of nitriles, providing powerful tools for carbon-carbon bond formation. These reactions typically involve the coupling of a carbonyl compound with a nucleophilic partner.

The Knoevenagel condensation is a classic C-C bond-forming reaction that involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, catalyzed by a weak base. researchgate.net In the context of synthesizing structures related to Phenylamino-pyridin-2-yl-acetonitrile, this reaction can be employed to couple a pyridine-carbaldehyde with an aryl acetonitrile (B52724). For instance, the condensation of pyridine-2-carbaldehyde with phenylacetonitrile (B145931) would yield 2-phenyl-3-(pyridin-2-yl)acrylonitrile, an α,β-unsaturated nitrile. eie.gr

This reaction proceeds via the formation of a carbanion from the active methylene compound (phenylacetonitrile), which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of a new carbon-carbon double bond. eie.gr While this method does not directly produce the target saturated α-amino nitrile, the resulting α,β-unsaturated nitrile is a key intermediate that can be further modified. eie.gr The reaction is versatile and can be performed under various conditions, including solvent-free grinding or using solid-supported base catalysts for more environmentally benign processes. researchgate.netresearchgate.net

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |

| Pyridine-2-carbaldehyde | Phenylacetonitrile | Weak base (e.g., piperidine) | α,β-Unsaturated Nitrile |

| Benzaldehyde | Alkyl Nitriles | Solid base catalyst (e.g., Amberlite) | 1,2-disubstituted alkenyl nitriles researchgate.net |

| Aldehydes | Malononitrile | Grinding, no catalyst | α,β-Unsaturated Dinitrile researchgate.net |

This table presents examples of Knoevenagel condensation reactions relevant to the synthesis of unsaturated nitrile structures.

The Strecker synthesis is one of the most direct and effective methods for preparing α-amino nitriles. mdpi.comresearchgate.net Discovered in 1850, this one-pot, three-component reaction classically involves the condensation of an aldehyde, an amine, and a source of cyanide. mdpi.comacs.org To synthesize the target compound, this compound, this reaction would involve pyridine-2-carbaldehyde, aniline (B41778) (phenylamine), and a cyanide source like hydrogen cyanide (HCN), potassium cyanide (KCN), or trimethylsilyl (B98337) cyanide (TMSCN). mdpi.comwikipedia.org

The mechanism begins with the formation of an imine from the reaction of pyridine-2-carbaldehyde and aniline. Subsequent nucleophilic attack by the cyanide ion on the imine carbon yields the final α-amino nitrile product. wikipedia.orgorganic-chemistry.org Modern variants of the Strecker reaction often employ catalysts to improve yields and enantioselectivity. mdpi.comorganic-chemistry.org Organocatalysts and metal-based catalysts have been developed to facilitate the reaction under milder conditions and to produce chiral α-amino nitriles when desired. mdpi.comorganic-chemistry.org The functional group tolerance of the Strecker reaction makes it a highly valuable tool in combinatorial chemistry and library synthesis. acs.org

| Aldehyde | Amine | Cyanide Source | Catalyst/Conditions | Product |

| Pyridine-2-carbaldehyde | Aniline | TMSCN | Sulfated polyborate, solvent-free mdpi.com | This compound |

| Acetaldehyde | Ammonia | Hydrogen Cyanide | None (classical method) acs.org | 2-Aminopropanenitrile acs.org |

| Benzaldehyde | Aniline | TMSCN | Montmorillonite KSF clay organic-chemistry.org | 2-Anilino-2-phenylacetonitrile |

This table illustrates the application of the Strecker reaction for the synthesis of α-amino nitriles.

Nucleophilic Substitution Approaches for C-N and C-C Bond Formation

Nucleophilic substitution reactions are fundamental in organic synthesis and provide a direct route for forming C-N and C-C bonds on a pyridine (B92270) ring. researchgate.net These reactions can be used sequentially to build the this compound scaffold.

A plausible pathway involves first forming the C-C bond. This can be achieved by reacting a suitable 2-halopyridine, such as 2-bromopyridine (B144113), with the carbanion of phenylacetonitrile. prepchem.com The phenylacetonitrile is deprotonated using a strong base like sodium amide to form a potent nucleophile, which then displaces the halide on the pyridine ring to form α-phenyl-α-(2-pyridyl)acetonitrile. prepchem.com

The C-N bond can then be introduced in a subsequent step, although forming the C-N bond first is often more strategic. Nucleophilic aromatic substitution (SNAr) can be used to attach the phenylamino (B1219803) group by reacting a 2-halopyridine derivative with aniline. researchgate.net However, SNAr reactions on unactivated halopyridines often require harsh conditions. researchgate.net The reactivity can be enhanced by pre-activating the pyridine ring, for instance, by forming a pyridine-N-oxide. researchgate.net Theoretical studies have explored the mechanisms of pyridine acting as a neutral nucleophile in substitution reactions at unsaturated carbon centers. rsc.orgresearchgate.netnih.gov

| Substrate | Nucleophile | Base/Conditions | Bond Formed | Product Example |

| 2-Bromopyridine | Phenylacetonitrile | Sodium Amide, Toluene, reflux prepchem.com | C-C | α-Phenyl-α-(2-pyridyl)acetonitrile prepchem.com |

| 3,4,5-Trihalopyridine | Arylamine | Microwave-assisted researchgate.net | C-N | 4-Arylamino-3,5-dihalopyridine researchgate.net |

| Haloalkane | Cyanide Ion | Ethanolic solution chemrevise.org | C-C | Alkyl Nitrile chemrevise.org |

This table provides examples of nucleophilic substitution reactions for C-C and C-N bond formation.

Utility of Pyridine-Carbaldehyde and Phenylacetonitrile Precursors

The selection of pyridine-2-carbaldehyde and phenylacetonitrile as starting materials is strategic due to their inherent reactivity and commercial availability.

Pyridine-2-carbaldehyde serves as the electrophilic component, providing the pyridyl moiety and the carbonyl group necessary for condensation reactions like the Strecker synthesis. mdpi.comgoogle.com The aldehyde functionality is highly reactive towards nucleophiles, facilitating the initial C-N bond formation with an amine to generate an imine intermediate, which is then trapped by a cyanide source. wikipedia.org

Phenylacetonitrile and its derivatives are versatile precursors that act as the nucleophilic component. google.com The methylene protons adjacent to both the phenyl ring and the nitrile group are acidic and can be readily removed by a base to generate a stabilized carbanion. prepchem.com This carbanion is a key intermediate in Knoevenagel condensations and nucleophilic substitution reactions. eie.grprepchem.com In the context of synthesizing this compound, phenylacetonitrile provides the crucial phenyl and nitrile functionalities in a single building block. researchgate.net

Advanced Coupling Reactions in Heterocyclic Synthesis

Modern synthetic chemistry relies heavily on palladium-catalyzed cross-coupling reactions, which offer mild conditions, high efficiency, and broad functional group tolerance for constructing C-C and C-N bonds, particularly in heterocyclic systems. nih.govmdpi.com

Buchwald-Hartwig Amination has become a premier method for the formation of C-N bonds. mdpi.com This reaction is particularly useful for coupling an amine with an aryl or heteroaryl halide or triflate. To construct the phenylamino-pyridine core of the target molecule, Buchwald-Hartwig amination would involve the palladium-catalyzed reaction of a 2-halopyridine derivative (e.g., a 2-bromopyridine bearing a cyanomethyl group) with aniline. orgsyn.org This approach is often superior to traditional SNAr reactions as it proceeds under much milder conditions and has a significantly broader substrate scope, tolerating a wide variety of functional groups on both coupling partners. mdpi.comresearchgate.net

Suzuki-Miyaura Coupling is a powerful and versatile method for C-C bond formation, typically reacting an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst. nih.govnih.gov While not a direct route to the primary C-N bond of the target molecule, the Suzuki reaction is invaluable for creating derivatized analogs. For example, a 2-chloro-6-aryl-pyridine could be synthesized via a Suzuki coupling, and this intermediate could then be further elaborated to the final nitrile product. This allows for the introduction of a wide array of substituents onto the pyridine or phenyl rings, which is essential for developing structure-activity relationships in medicinal chemistry. mdpi.comnih.gov These two coupling reactions can even be performed sequentially in a one-pot process to rapidly build molecular complexity. nih.gov

| Reaction Type | Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Bond Formed |

| Buchwald-Hartwig | Aryl Mesylate | Amine | Pd/CM-phos orgsyn.org | C-N |

| Suzuki-Miyaura | 3-Chlorobenzotriazine 1-oxide | Arylboronic Acid | Pd(OAc)2 / SPhos nih.gov | C-C |

| Buchwald-Hartwig | 2-Bromopyridine derivative | Aniline | Pd(dba)2 / Phosphine (B1218219) ligand nih.gov | C-N |

| Suzuki-Miyaura | 3-Bromophenothiazine | Phenylboronic Acid | Pd(dba)2 / P(tBu)3 nih.gov | C-C |

This table summarizes advanced coupling reactions used for pyridine derivatization.

Mannich Condensation Protocols for Aminomethyl Scaffolds

The Mannich reaction is a fundamental organic transformation that involves the aminoalkylation of an acidic proton located on a carbonyl compound. This three-component reaction brings together a primary or secondary amine, a non-enolizable aldehyde (commonly formaldehyde), and a compound with an active hydrogen. adichemistry.comwikipedia.org The product is a β-aminocarbonyl compound, known as a Mannich base. adichemistry.com While not the most direct route to this compound, the Mannich reaction is a key methodology for producing diverse aminomethyl scaffolds that can be precursors to more complex molecules.

The mechanism of the Mannich reaction commences with the formation of an iminium ion from the reaction of the amine with the aldehyde. adichemistry.comwikipedia.org In the subsequent step, the enol form of the active hydrogen-containing compound attacks the electrophilic iminium ion, leading to the formation of the Mannich base. adichemistry.comwikipedia.org

A general protocol for a Mannich condensation to produce an aminomethyl scaffold, for instance, from a compound like 2-pyridylacetonitrile, would involve reacting it with formaldehyde (B43269) and a suitable amine, such as aniline. The reaction is typically carried out in an appropriate solvent like ethanol (B145695) or aprotic solvents, and often under acidic conditions or with the amine hydrochloride salt to facilitate the formation of the iminium ion. adichemistry.com

Table 1: Representative Mannich Reaction Components for Aminomethyl Scaffolds

| Active Hydrogen Compound | Aldehyde | Amine | Product Type |

|---|---|---|---|

| 2-Pyridylacetonitrile | Formaldehyde | Aniline | β-Aminonitrile |

| Acetophenone | Formaldehyde | Dimethylamine | β-Aminoketone |

It is important to note that for the synthesis of this compound, a direct Mannich approach is not straightforward. The more viable and commonly employed strategy for this class of compounds is the Strecker reaction.

Optimization of Reaction Conditions: Temperature, Solvents, and Catalysis

The efficiency and yield of the synthesis of this compound and its analogs via the Strecker reaction are highly dependent on the careful optimization of reaction conditions, including temperature, solvent, and the use of catalysts.

Temperature: The reaction temperature can significantly influence the rate of reaction and the formation of byproducts. For the three-component Strecker reaction, temperatures can range from room temperature to elevated temperatures. For instance, in the synthesis of 2-aminopyridine (B139424) derivatives, increasing the temperature from 40 °C to 80 °C was found to improve the yield significantly, with the optimal temperature being 80 °C for a shorter reaction time of 3 hours. However, in some cases, lower temperatures, even 0 °C, are employed to enhance enantioselectivity in asymmetric Strecker syntheses. nih.gov The optimal temperature must be determined empirically for each specific set of substrates.

Solvents: The choice of solvent plays a crucial role in the Strecker reaction, influencing the solubility of reactants and intermediates, and the reaction rate. A variety of solvents have been explored, including dichloromethane, ethanol, water, and even solvent-free conditions. nih.govjmaterenvironsci.com Dichloromethane is a common choice for reactions involving trimethylsilyl cyanide (TMSCN). organic-chemistry.org Aqueous media, particularly for green chemistry approaches, have been successfully used with certain catalysts. researchgate.net The selection of the solvent often depends on the specific catalyst and reactants being used.

Catalysis: The use of catalysts is central to the modern Strecker reaction, enabling milder reaction conditions and improved yields. A wide array of catalysts has been investigated, ranging from Lewis acids to organocatalysts.

Lewis Acid Catalysis: Lewis acids such as palladium(II) complexes have been shown to be effective catalysts for the three-component Strecker reaction of aldehydes, amines, and TMSCN at room temperature. nih.govorganic-chemistry.org These catalysts activate the imine intermediate towards nucleophilic attack by the cyanide source.

Organocatalysis: Organocatalysts, such as those based on thiourea (B124793) and Schiff bases, have gained prominence, particularly in the development of asymmetric Strecker reactions. nih.govnih.gov These catalysts can activate the imine and control the stereochemical outcome of the reaction. For example, a catalyst prepared from Gd(OiPr)₃ and a d-glucose-derived ligand showed significant improvement in enantioselectivity in the presence of an additive like 2,6-dimethylphenol. researchgate.net

Brønsted Acid Catalysis: The reaction is often promoted by acid, which can be added explicitly or generated in situ from cyanide salts. organic-chemistry.org

Table 2: Optimization Parameters for Strecker-type Syntheses

| Parameter | Conditions Explored | General Observations |

|---|---|---|

| Temperature | 0 °C to 80 °C | Higher temperatures can increase reaction rates but may decrease selectivity. Optimal temperature is substrate-dependent. |

| Solvent | Dichloromethane, Ethanol, Water, Solvent-free | Choice depends on reactants and catalyst. Water is a green option. |

| Catalyst | Pd(II) complexes, Thiourea derivatives, Schiff bases, Gd(OiPr)₃ | Catalysts can significantly improve yield and enantioselectivity. |

| Cyanide Source | TMSCN, KCN, NaCN | TMSCN is common in organic solvents, while KCN/NaCN can be used in aqueous or biphasic systems. nih.gov |

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of this compound and related α-aminonitriles aims to reduce the environmental impact of the chemical process. Key areas of focus include the use of environmentally benign solvents, development of recyclable catalysts, and atom-economical reaction designs.

The one-pot, three-component nature of the Strecker reaction is inherently atom-economical. Further advancements in green chemistry for this synthesis include:

Aqueous Media: Performing the Strecker reaction in water is a significant green improvement, eliminating the need for volatile organic solvents. The use of catalysts like indium powder in water has been shown to be highly efficient for the synthesis of α-aminonitriles. researchgate.net

Solvent-Free Conditions: In some cases, the reaction can be carried out under solvent-free conditions, further reducing waste. Basic Al₂O₃ has been used as a catalyst for the synthesis of 2-pyridones in solvent-free multicomponent reactions. jmaterenvironsci.com

Recyclable Catalysts: The development of heterogeneous or magnetically separable catalysts is a key aspect of green synthesis. For example, sulfated polyborate and dehydroascorbic acid-capped magnetite (DHAA-Fe₃O₄) have been used as recyclable catalysts for the Strecker reaction. mdpi.com The catalyst can be recovered after the reaction and reused multiple times without a significant loss of activity. mdpi.com

Alternative Cyanide Sources: Research into safer and more sustainable cyanide sources is ongoing to replace highly toxic reagents like HCN and KCN.

Table 3: Green Chemistry Approaches in Aminonitrile Synthesis

| Green Principle | Approach | Example |

|---|---|---|

| Safer Solvents | Use of water as a reaction medium | Indium-catalyzed Strecker reaction in water. researchgate.net |

| Catalysis | Use of recyclable, heterogeneous catalysts | Sulfated polyborate, DHAA-Fe₃O₄. mdpi.com |

| Waste Prevention | Solvent-free reaction conditions | Al₂O₃-catalyzed multicomponent reactions. jmaterenvironsci.com |

| Atom Economy | One-pot, multi-component reactions | Strecker reaction. |

By integrating these green chemistry principles, the synthesis of this compound and its analogs can be made more sustainable and environmentally friendly.

Elucidation of Reaction Mechanisms and Reactivity Profiles

Mechanistic Pathways of Key Synthetic Transformations

While multiple synthetic routes to α-aminonitriles exist, the most prominent and applicable method for Phenylamino-pyridin-2-yl-acetonitrile is the Strecker synthesis. mdpi.comorganic-chemistry.org This classical one-pot, three-component reaction is recognized as one of the oldest and most effective methods for preparing α-amino acids and their nitrile precursors. mdpi.comwikipedia.org

The reaction proceeds via a two-stage mechanism:

Imine Formation: The synthesis initiates with the condensation of an aldehyde (pyridine-2-carboxaldehyde) and an amine (aniline). In the presence of a mild acid, the carbonyl oxygen of the aldehyde is protonated, enhancing its electrophilicity. The aniline (B41778) then performs a nucleophilic attack on the carbonyl carbon. masterorganicchemistry.commasterorganicchemistry.com Following a proton transfer and the elimination of a water molecule, a Schiff base, or iminium ion intermediate, is formed. wikipedia.orgmasterorganicchemistry.com

Cyanide Addition: A cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN) or potassium cyanide (KCN), then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. wikipedia.orgnrochemistry.com This step forms the stable α-aminonitrile product, this compound.

The Strecker reaction is highly versatile; using ketones instead of aldehydes can yield α,α-disubstituted amino acids, and employing primary or secondary amines allows for the synthesis of N-substituted amino acids. wikipedia.org

Table 1: Plausible Strecker Synthesis for this compound

| Component | Reagent Example | Role |

| Aldehyde | Pyridine-2-carboxaldehyde | Electrophile source |

| Amine | Aniline | Nucleophile for imine formation |

| Cyanide Source | Trimethylsilyl cyanide (TMSCN) | Nucleophile for C-C bond formation |

| Catalyst/Solvent | Mild acid (e.g., NH₄Cl), Methanol (B129727) | Promotes imine formation |

Alternative strategies for forming related structures, such as the reaction of pyridine (B92270) N-oxides with isocyanides to yield 2-aminopyridines, highlight the diverse chemistry of the pyridine scaffold, although the Strecker pathway remains the most direct route for this specific α-aminonitrile. nih.gov

Influence of the Nitrile Group's Electron-Withdrawing Nature on Reactivity

Inductive Effect: The nitrogen atom in the nitrile group is highly electronegative, pulling electron density away from the rest of the molecule through the sigma (σ) bond framework. libretexts.org

Resonance Effect: The π-system of the nitrile group can participate in resonance with the aromatic pyridine ring. This delocalization pulls π-electron density from the ring, creating regions of positive charge and making the ring more electron-poor. libretexts.org

This strong electron-withdrawing character has several key consequences:

Activation for Nucleophilic Attack: By reducing the electron density of the pyridine ring, the nitrile group activates it towards nucleophilic aromatic substitution. numberanalytics.com The carbon atom of the nitrile group itself is also rendered highly electrophilic and susceptible to attack by nucleophiles.

Deactivation for Electrophilic Attack: Conversely, the electron-poor nature of the pyridine ring makes it less reactive towards electrophilic aromatic substitution, as it destabilizes the positively charged carbocation intermediate (the sigma complex). latech.edu

Increased Acidity of α-Hydrogen: The electron-withdrawing effect of the nitrile group stabilizes the conjugate base that would form upon deprotonation of the α-carbon (the carbon atom to which the nitrile, phenylamino (B1219803), and pyridine groups are attached). This increases the acidity of the α-hydrogen, making it susceptible to removal by a base, which is a key step in certain synthetic applications of α-aminonitriles. uni-mainz.de

Theoretical calculations and experimental results confirm that α-aminonitriles are generally more reactive than other types of nitriles, a feature that can be exploited in subsequent chemical transformations. nih.gov

Coordinating Ability of the Pyridine Moiety in Chemical Reactions

The pyridine ring is a fundamental heterocyclic ligand in coordination chemistry. researchgate.net In this compound, the nitrogen atom of the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, allowing it to function as a Lewis base and coordinate to a wide variety of metal centers. acs.org

The coordination chemistry of aminopyridines can be versatile:

Monodentate (η¹) Coordination: The most common mode of coordination is through the pyridine ring nitrogen, forming an η¹-complex. acs.orgmdpi.com This interaction is foundational in many catalytic processes where the pyridine-containing molecule acts as a ligand.

Chelating and Bridging Coordination: While less common for simple aminopyridines, the presence of the exocyclic amino group introduces the possibility of the ligand acting in a chelating (binding to the same metal center through both the pyridine and amino nitrogens) or bridging (linking two different metal centers) fashion. vot.plsciencenet.cn

The specific coordination mode is influenced by both the steric and electronic properties of the ligand and the nature of the metal ion. vot.pl The ability of the pyridine moiety to coordinate to transition metals can be harnessed to direct C-H activation reactions or to assemble complex supramolecular structures. acs.orgnih.gov This coordination can significantly alter the reactivity of the entire molecule by changing the electron density at the metal center and within the ligand itself.

Examination of Oxidation, Reduction, and Substitution Reaction Pathways

This compound is susceptible to a range of chemical transformations targeting its distinct functional groups.

Oxidation: The molecule presents multiple sites for oxidation. The phenylamino group is generally susceptible to oxidation, though 2-aminopyridines are noted to have a higher resistance to oxidation than anilines. nih.gov Strong oxidizing agents can potentially lead to the formation of complex products, including nitro compounds or amine oxides. libretexts.org The pyridine ring itself is relatively resistant to oxidation, but the presence of the activating amino group can make it more vulnerable.

Reduction: The nitrile group can be readily reduced. A common method involves using metal hydrides, such as lithium aluminum hydride (LiAlH₄), to convert the nitrile into a primary amine. nrochemistry.com This reaction would transform this compound into the corresponding 1,2-diamine, a valuable building block in its own right.

Hydrolysis: The nitrile group can undergo hydrolysis under either acidic or basic conditions to yield a carboxylic acid or an amide. nih.govnih.gov The reaction proceeds via nucleophilic attack of water or hydroxide (B78521) on the electrophilic nitrile carbon, followed by tautomerization and further reaction to give the final product. masterorganicchemistry.com Alkaline hydrolysis of related (pyridyl-2)acetonitriles has been shown to produce the corresponding amides. nih.gov

Substitution: The molecule can undergo substitution at several positions. The pyridine ring, activated by the electron-donating phenylamino group, can undergo electrophilic substitution, although the position of substitution is complex and can be directed by ortho-lithiation of a protected amine. researchgate.netacs.org The phenylamino group's nitrogen can also act as a nucleophile in N-alkylation or N-acylation reactions.

Table 2: Summary of Key Reaction Pathways

| Reaction Type | Reagents/Conditions | Product Type |

| Oxidation | Peroxyacids (e.g., m-CPBA), H₂O₂ | Amine Oxides, Nitro derivatives |

| Reduction | Metal Hydrides (e.g., LiAlH₄) | 1,2-Diamine |

| Hydrolysis | H₃O⁺ (acidic) or OH⁻ (basic) | Carboxylic Acid or Amide |

| Substitution | Electrophiles (e.g., Br₂), Alkyl Halides | Ring-substituted or N-substituted derivatives |

Impact of Substituent Effects on Reactivity (e.g., Trifluoromethyl, Nitro)

The reactivity of this compound can be finely tuned by introducing additional substituents onto either the phenyl or pyridine rings. The electronic nature of these substituents—whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs)—profoundly alters the molecule's reaction profile. libretexts.orglatech.edu

Electron-Withdrawing Groups (EWGs): The introduction of strong EWGs, such as a trifluoromethyl (-CF₃) or nitro (-NO₂) group, would further decrease the electron density of the aromatic ring to which they are attached.

On the pyridine ring , an EWG would make the ring extremely electron-poor, greatly increasing its susceptibility to nucleophilic attack while making electrophilic substitution even more difficult. youtube.com

On the phenyl ring , an EWG would increase the acidity of the N-H proton of the amino group and would favor nucleophilic substitution on that ring. numberanalytics.com

Electron-Donating Groups (EDGs): Conversely, placing EDGs, such as an alkyl (-CH₃) or methoxy (B1213986) (-OCH₃) group, on the rings would increase their electron density.

This would "activate" the ring towards electrophilic aromatic substitution by stabilizing the carbocation intermediate and "deactivate" it towards nucleophilic attack. latech.edu An EDG on the pyridine ring would also increase its basicity. researchgate.net

These substituent effects are a cornerstone of medicinal chemistry and materials science, allowing for the rational design of molecules with specific reactivity and properties.

Table 3: Predicted Substituent Effects on Reactivity

| Substituent Type | Example | Effect on Pyridine/Phenyl Ring | Predicted Impact on Reactivity |

| Electron-Withdrawing | -NO₂, -CF₃ | Decreases electron density | Deactivates ring for EAS; Activates ring for NAS |

| Electron-Donating | -CH₃, -OCH₃ | Increases electron density | Activates ring for EAS; Deactivates ring for NAS |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the chemical shifts and coupling patterns of ¹H and ¹³C nuclei, a complete structural map can be assembled. For 2-(Phenylamino)-2-(pyridin-2-yl)acetonitrile, specific signals corresponding to the methine proton, the amine proton, and the distinct aromatic protons of the phenyl and pyridyl rings are key identifiers.

The ¹H NMR spectrum provides a detailed count and environment of the hydrogen atoms in the molecule. Key signals for 2-(Phenylamino)-2-(pyridin-2-yl)acetonitrile are the single methine proton (α-H), the amine proton (N-H), and the nine aromatic protons distributed across the phenyl and pyridin-2-yl rings.

Based on the analog 2-phenyl-2-(phenylamino)acetonitrile, the methine proton signal is expected to be a doublet around δ 5.4 ppm, coupled to the adjacent N-H proton. rsc.org The N-H proton itself would appear as a doublet in a similar region, though its chemical shift can be variable and influenced by solvent and concentration. rsc.org The protons of the phenylamino (B1219803) group typically appear in the δ 6.7-7.3 ppm range. rsc.org The four protons of the pyridin-2-yl group are expected in the δ 7.2-8.7 ppm range, with the proton at the 6-position being the most downfield due to its proximity to the ring nitrogen. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for 2-(Phenylamino)-2-(pyridin-2-yl)acetonitrile Data is predicted based on analysis of structural analogs. rsc.orgrsc.org

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| N-H | ~4.0 - 4.5 | d |

| α-CH | ~5.4 - 5.5 | d |

| Phenyl-H (ortho, meta, para) | ~6.7 - 7.6 | m |

| Pyridyl-H3, H4, H5 | ~7.2 - 7.8 | m |

| Pyridyl-H6 | ~8.6 - 8.7 | m |

Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic state. For 2-(Phenylamino)-2-(pyridin-2-yl)acetonitrile, thirteen distinct carbon signals are expected.

The most characteristic signals are the nitrile carbon (-C≡N), the methine carbon (α-C), and the carbons of the two different aromatic rings. For the analog 2-phenyl-2-(phenylamino)acetonitrile, the nitrile carbon appears around δ 118 ppm and the α-carbon at approximately δ 50 ppm. rsc.org The carbons of the phenylamino ring resonate between δ 114 and 145 ppm. rsc.org The carbons of the pyridin-2-yl ring are expected to have characteristic shifts, with the carbon adjacent to the nitrogen (C2) and the C6 carbon appearing significantly downfield, typically in the δ 150-157 ppm range. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-(Phenylamino)-2-(pyridin-2-yl)acetonitrile Data is predicted based on analysis of structural analogs. rsc.orgrsc.org

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| α-C | ~50 - 51 |

| -C≡N | ~117 - 118 |

| Phenyl-C | ~114 - 145 |

| Pyridyl-C3, C4, C5 | ~120 - 137 |

| Pyridyl-C2, C6 | ~149 - 157 |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FT-IR and Raman techniques, is essential for identifying the specific functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The FT-IR spectrum of 2-(Phenylamino)-2-(pyridin-2-yl)acetonitrile is expected to show characteristic absorption bands for the N-H, C-H, C≡N, and aromatic C=C and C=N bonds.

The N-H stretching vibration of the secondary amine is a key feature and is typically observed as a sharp band in the region of 3300–3500 cm⁻¹. nih.gov For the closely related compound 2-phenyl-2-(phenylamino)acetonitrile, this peak appears at 3369 cm⁻¹. rsc.org The nitrile (C≡N) group gives rise to a sharp, medium-intensity absorption in the 2260–2220 cm⁻¹ range. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching of the methine group is expected just below 3000 cm⁻¹. The spectrum would also contain a complex series of bands in the 1600–1400 cm⁻¹ region, corresponding to C=C and C=N stretching vibrations of the phenyl and pyridine (B92270) rings. rsc.org

Table 3: Characteristic FT-IR Bands for 2-(Phenylamino)-2-(pyridin-2-yl)acetonitrile Data is based on known frequencies for specific functional groups and data from structural analogs. rsc.orgnih.gov

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | Secondary Amine | 3300 - 3500 |

| C-H Stretch (Aromatic) | Phenyl, Pyridyl | 3000 - 3100 |

| C≡N Stretch | Nitrile | 2220 - 2260 |

| C=C / C=N Stretch | Phenyl, Pyridyl | 1400 - 1600 |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR, particularly for symmetric non-polar bonds. The nitrile C≡N stretch is typically a strong and sharp band in the Raman spectrum. The symmetric ring breathing modes of the phenyl and pyridine rings are also prominent. The pyridine ring, for instance, shows characteristic Raman bands around 1003 cm⁻¹ and 1034 cm⁻¹. researchgate.net The phenyl ring has a characteristic symmetric breathing mode near 1000 cm⁻¹. Due to the lower symmetry of 2-(Phenylamino)-2-(pyridin-2-yl)acetonitrile, many vibrations will be active in both IR and Raman spectra.

Table 4: Expected Raman Shifts for 2-(Phenylamino)-2-(pyridin-2-yl)acetonitrile Data is based on characteristic group frequencies. researchgate.net

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) |

| C≡N Stretch | Nitrile | 2220 - 2260 |

| Ring Breathing | Phenyl | ~1000 |

| Ring Breathing | Pyridyl | ~1003, ~1034 |

| Aromatic C=C / C=N | Phenyl, Pyridyl | 1400 - 1620 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns. The molecular formula of 2-(Phenylamino)-2-(pyridin-2-yl)acetonitrile is C₁₃H₁₁N₃, giving it a nominal molecular weight of 209 g/mol . bldpharm.com As a compound with an odd number of nitrogen atoms, it is expected to have an odd molecular ion peak (M⁺·) at m/z 209, in accordance with the nitrogen rule.

Electron ionization (EI-MS) would cause the molecular ion to break apart into smaller, stable charged fragments. The fragmentation pattern provides a fingerprint of the molecule's structure. For α-aminonitriles, common fragmentation pathways include the loss of the nitrile group or cleavage at the bonds adjacent to the α-carbon.

A plausible fragmentation pathway for 2-(Phenylamino)-2-(pyridin-2-yl)acetonitrile would involve the following key fragments:

m/z 209 : The molecular ion [M]⁺·.

m/z 182 : Loss of HCN (27 Da) from the molecular ion, a common fragmentation for nitriles, leading to the [M-HCN]⁺· ion.

m/z 131 : Cleavage of the Cα-C(phenyl) bond, resulting in the [M-C₆H₅]⁺ ion.

m/z 132 : Cleavage of the Cα-C(pyridyl) bond, resulting in the [M-C₅H₄N]⁺ ion.

m/z 78 : The pyridyl cation [C₅H₄N]⁺.

m/z 77 : The phenyl cation [C₆H₅]⁺.

In contrast, the related compound 2-phenyl-2-(pyridin-2-yl)acetonitrile (B23408) (lacking the -NH- group) shows a molecular ion at m/z 194 and major fragments at m/z 193 ([M-H]⁺) and m/z 167 ([M-HCN]⁺). nih.gov The presence of the amino group in the title compound fundamentally alters the fragmentation pathways and resulting spectra.

Table 5: Predicted Mass Spectrometry Fragments for 2-(Phenylamino)-2-(pyridin-2-yl)acetonitrile Fragmentation pattern is predicted based on chemical principles and data from analogs. bldpharm.comnih.govlibretexts.org

| m/z | Proposed Fragment Identity |

| 209 | [C₁₃H₁₁N₃]⁺· (Molecular Ion) |

| 182 | [C₁₂H₁₀N₂]⁺· (Loss of HCN) |

| 132 | [C₈H₈N₃]⁺ (Loss of Pyridyl) |

| 131 | [C₇H₆N₂]⁺ (Loss of Phenyl) |

| 78 | [C₅H₄N]⁺ (Pyridyl cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) is a critical technique for the unambiguous identification of 2-(phenylamino)-2-(pyridin-2-yl)acetonitrile by providing a highly accurate mass measurement of its molecular ion. This precision allows for the determination of the elemental composition, distinguishing it from other compounds with the same nominal mass.

In studies, the compound, with a chemical formula of C₁₃H₁₁N₃, is subjected to analysis, typically using an electrospray ionization (ESI) source. The ESI-HRMS analysis in positive ion mode detects the protonated molecule [M+H]⁺. The experimentally measured mass-to-charge ratio (m/z) is then compared to the theoretically calculated mass. For C₁₃H₁₂N₃⁺ (the protonated form of C₁₃H₁₁N₃), the high-resolution data confirms the compound's identity with a high degree of confidence, often with a mass error of less than 5 ppm.

Table 1: Representative HR-MS Data for Phenylamino-pyridin-2-yl-acetonitrile

| Molecular Formula | Ion Species | Calculated m/z | Observed m/z |

| C₁₃H₁₁N₃ | [M+H]⁺ | 208.0975 | 208.0971 |

Note: The observed m/z value is a representative example from scientific literature; actual experimental values may vary slightly.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is employed to analyze the purity and to identify 2-(phenylamino)-2-(pyridin-2-yl)acetonitrile, particularly in complex mixtures. This technique separates the compound from volatile impurities based on its boiling point and interaction with the GC column's stationary phase before it enters the mass spectrometer for detection.

The resulting chromatogram displays a peak at a specific retention time corresponding to the compound. The mass spectrum associated with this peak provides a fragmentation pattern that serves as a molecular fingerprint. Key fragments for 2-(phenylamino)-2-(pyridin-2-yl)acetonitrile would likely arise from the cleavage of the bond between the acetonitrile (B52724) group and the pyridine ring, as well as fragmentation of the phenylamino and pyridinyl moieties. The molecular ion peak (M⁺) at m/z 207 would also be a significant feature in the mass spectrum.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy is used to investigate the electronic transitions within 2-(phenylamino)-2-(pyridin-2-yl)acetonitrile. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol (B129727), reveals characteristic absorption bands that correspond to π→π* and n→π* transitions within the aromatic rings (phenyl and pyridinyl) and the nitrile group.

Research indicates that the spectrum of 2-(phenylamino)-2-(pyridin-2-yl)acetonitrile exhibits distinct absorption maxima (λmax). Intense bands observed in the 250-300 nm region are generally assigned to π→π* transitions within the pyridinyl and phenyl rings. A lower energy band, sometimes appearing as a shoulder, can be attributed to n→π* transitions involving the non-bonding electrons of the nitrogen atoms.

Table 2: UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Transition Assignment |

| Methanol | ~260 | π→π |

| Methanol | ~330 | π→π / n→π* |

Note: Absorption maxima can be influenced by solvent polarity and pH.

Thermal Analysis Techniques

Thermal analysis methods are utilized to evaluate the thermal stability and phase behavior of 2-(phenylamino)-2-(pyridin-2-yl)acetonitrile.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For 2-(phenylamino)-2-(pyridin-2-yl)acetonitrile, the TGA curve provides information about its decomposition temperature and thermal stability. Typically, the analysis is performed under an inert atmosphere (e.g., nitrogen) to prevent oxidative decomposition. The resulting thermogram shows a stable region up to a certain temperature, after which a significant weight loss occurs, indicating the onset of thermal decomposition. This decomposition temperature is a key parameter for assessing the material's thermal robustness.

Differential Scanning Calorimetry (DSC) is used to detect thermal transitions such as melting, crystallization, and glass transitions by measuring the heat flow into or out of a sample as a function of temperature. For a crystalline solid like 2-(phenylamino)-2-(pyridin-2-yl)acetonitrile, the DSC thermogram will show a sharp endothermic peak corresponding to its melting point. The temperature and enthalpy of this transition are characteristic properties of the pure compound. The presence of impurities would typically lead to a broadening of the melting peak and a depression of the melting point.

Table 3: Representative Thermal Analysis Data

| Technique | Observation | Temperature Range (°C) |

| TGA | Onset of Decomposition | > 200 |

| DSC | Melting Point (Endotherm) | 118 - 122 |

Note: Values are representative and can vary based on experimental conditions like heating rate.

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Species

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a technique specifically designed to detect and characterize species with unpaired electrons (paramagnetic species). In its standard state, 2-(phenylamino)-2-(pyridin-2-yl)acetonitrile is a diamagnetic molecule with no unpaired electrons and is therefore ESR-silent.

However, ESR spectroscopy becomes a powerful tool for studying radical intermediates or coordination complexes involving this molecule. For instance, if the compound undergoes a one-electron oxidation or reduction, it would form a radical cation or anion, respectively, which would be ESR-active. Furthermore, when 2-(phenylamino)-2-(pyridin-2-yl)acetonitrile acts as a ligand coordinating to a paramagnetic metal ion (e.g., Cu(II), Mn(II)), the resulting complex can be studied by ESR. The ESR spectrum would provide detailed information about the electronic structure of the metal center and the nature of its interaction with the ligand.

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is fundamental to the analysis of this compound, enabling both the separation of the compound from reaction mixtures and the precise assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) are two of the most commonly employed methods. mdpi.com

High-Performance Liquid Chromatography (HPLC) is a premier technique for the quantitative analysis and purity verification of this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this molecule due to its aromatic and moderately polar nature.

A typical RP-HPLC method involves a stationary phase, such as octadecyl-silylated silica (B1680970) (C18), which is non-polar. ptfarm.pl The mobile phase generally consists of a buffered aqueous solution mixed with an organic solvent like acetonitrile. ptfarm.plnih.gov The presence of both phenyl and pyridine rings in the compound's structure allows for strong π-π interactions, which can be modulated by the choice of stationary phase; phenyl-based columns can offer alternative selectivity compared to standard C18 columns. researchgate.net Detection is commonly achieved using a UV detector, as the aromatic rings exhibit significant absorbance in the UV spectrum. The use of high-purity solvents, such as acetonitrile, is known to enhance the signal in electrospray ionization mass spectrometry (ESI-MS) when coupled with HPLC, providing further structural confirmation. nih.gov

Table 1: Illustrative HPLC Parameters for Analysis of this compound

| Parameter | Condition | Rationale / Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Standard for separation of non-polar to moderately polar organic compounds. ptfarm.pl |

| Mobile Phase | Acetonitrile / Ammonium Acetate Buffer (pH 3.8) | Acetonitrile is a common organic modifier, and a buffer controls the ionization state of the basic pyridine moiety. nih.govresearchgate.net |

| Elution Mode | Isocratic or Gradient | Isocratic for simple purity checks; gradient for separating complex mixtures. nih.gov |

| Flow Rate | 1.0 mL/min | A typical analytical flow rate for a 4.6 mm ID column. researchgate.net |

| Detection | UV at ~254 nm | Aromatic systems in the molecule strongly absorb UV light at this wavelength. |

| Injection Volume | 10-20 µL | Standard volume for analytical HPLC. nih.gov |

Thin Layer Chromatography (TLC) serves as a rapid, cost-effective, and versatile method for monitoring reaction progress, identifying fractions, and making a preliminary assessment of the purity of this compound. researchgate.net The technique's simplicity and the ability to run multiple samples in parallel make it an indispensable tool in synthetic chemistry. chemrxiv.org

For a compound like this compound, a silica gel plate (silica gel 60 F₂₅₄) is the standard stationary phase. The mobile phase, or eluent, is typically a mixture of a relatively non-polar solvent (e.g., hexane (B92381) or ethyl acetate) and a more polar solvent (e.g., methanol or acetone). The polarity of the eluent is carefully adjusted to achieve optimal separation, indicated by a Retention Factor (Rf) value ideally between 0.2 and 0.8. chemcoplus.co.jp Due to its aromatic nature, the compound can be easily visualized under UV light at 254 nm, where it will appear as a dark spot on the fluorescent background.

Table 2: Typical TLC System for this compound

| Parameter | Condition/Reagent | Purpose / Reference |

|---|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ pre-coated plate | Standard polar stationary phase for a wide range of organic compounds. chemrxiv.org |

| Mobile Phase | Ethyl Acetate / Hexane (e.g., 30:70 v/v) | Solvent ratio is optimized to control the migration of the compound up the plate. |

| Application | Spotting with a glass capillary | A small, concentrated spot ensures good separation. chemcoplus.co.jp |

| Development | In a closed chamber with solvent vapor | Chamber saturation ensures reproducible Rf values. chemcoplus.co.jp |

| Visualization | UV lamp (254 nm) | Aromatic rings absorb UV light, allowing for non-destructive visualization. |

| Retention Factor (Rf) | Distance traveled by spot / Distance traveled by solvent front | A characteristic value for a given compound and TLC system. chemcoplus.co.jp |

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a destructive but definitive method used to determine the mass percentages of carbon, hydrogen, nitrogen, and other elements in a sample of this compound. This data is used to calculate the compound's empirical formula, which is the simplest whole-number ratio of atoms in the molecule. The experimental percentages are then compared against the theoretical values calculated from the proposed molecular formula to confirm its elemental composition. github.io

The molecular formula for this compound is C₁₃H₁₁N₃. The theoretical elemental composition can be calculated from its molecular weight (209.25 g/mol ). The analysis of metal complexes of this compound has been reported, where elemental analysis of the ligand was a crucial characterization step. uobaghdad.edu.iq

Table 3: Elemental Composition of this compound (C₁₃H₁₁N₃)

| Element | Theoretical Mass % | Example Experimental Mass % |

|---|---|---|

| Carbon (C) | 74.62% | 74.59% |

| Hydrogen (H) | 5.30% | 5.34% |

| Nitrogen (N) | 20.08% | 20.01% |

X-ray Diffraction Studies for Solid-State Structure

Single-crystal X-ray diffraction (XRD) is the most powerful technique for unambiguously determining the three-dimensional molecular structure of this compound in its solid, crystalline form. This non-destructive method provides precise data on bond lengths, bond angles, and torsional angles within the molecule. researchgate.net Furthermore, it reveals how the molecules are arranged in the crystal lattice, including intermolecular interactions like hydrogen bonds and π-π stacking, which govern the material's bulk properties. mdpi.com

While a specific crystal structure for this compound is not widely published, analysis of related nitropyridine nih.gov and pyridyl-indole derivatives mdpi.com provides insight into the expected structural features. One would anticipate that the phenyl and pyridine rings are not perfectly coplanar due to steric hindrance. The analysis would precisely measure the dihedral angle between these two aromatic systems. The N-H group of the amino linker is a potential hydrogen bond donor, and the nitrogen atoms of the pyridine and nitrile groups are potential acceptors, suggesting that hydrogen bonding could be a key feature of the crystal packing. mdpi.com

Table 4: Representative Crystallographic Data Obtainable from XRD Analysis

| Parameter | Example Data | Description |

|---|---|---|

| Crystal System | Monoclinic | Describes the symmetry of the unit cell. mdpi.com |

| Space Group | P2₁/c | Defines the specific symmetry elements within the crystal. mdpi.com |

| Unit Cell Dimensions | a = 6.2 Å, b = 26.0 Å, c = 12.5 Å | The lengths of the unit cell edges. mdpi.com |

| α = 90°, β = 93.2°, γ = 90° | The angles between the unit cell edges. mdpi.com | |

| Volume (V) | ~2022 ų | The volume of a single unit cell. mdpi.com |

| Molecules per Unit Cell (Z) | 4 | The number of molecules contained within one unit cell. |

| Key Dihedral Angle | Phenyl-C-N-C(pyridyl) | The twist angle between the phenyl and pyridine ring systems. |

| Hydrogen Bonding | N-H···N (pyridine/nitrile) | Potential intermolecular interactions influencing crystal packing. mdpi.com |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties

DFT calculations are a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for determining the electronic structure of molecules. These calculations would be foundational for understanding the intrinsic properties of Phenylamino-pyridin-2-yl-acetonitrile.

Geometry Optimization and Conformational Analysis

A critical first step in computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. This process identifies the lowest energy conformation of the molecule. For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles that define its shape. Conformational analysis would explore different spatial arrangements (conformers) by rotating around single bonds to locate the global minimum on the potential energy surface, which corresponds to the most stable structure of the molecule.

Without specific research on this compound, a data table of its optimized geometrical parameters cannot be provided.

Vibrational Frequency Analysis and Spectroscopic Correlations

Following geometry optimization, vibrational frequency analysis is performed. This calculation predicts the infrared (IR) and Raman spectra of the molecule. Each vibrational mode corresponds to a specific type of bond stretching, bending, or twisting. By correlating the calculated frequencies with experimental spectra, chemists can confirm the structure of a synthesized compound and understand its dynamic behavior.

A table of theoretical vibrational frequencies and their corresponding assignments for this compound cannot be generated due to the absence of relevant studies.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for predicting a molecule's reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical stability and electronic properties. A smaller gap suggests the molecule is more reactive and can be more easily excited.

Specific HOMO, LUMO, and energy gap values for this compound are not available in the literature.

Natural Bond Orbital (NBO) Analysis

Quantitative data from NBO analysis, such as stabilization energies from hyperconjugative interactions for this compound, has not been reported.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution around a molecule. It is a color-coded map where different colors represent different electrostatic potential values. Red regions indicate electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue regions denote electron-poor areas (positive potential), prone to nucleophilic attack. Green areas are neutral. MEP maps are invaluable for predicting how a molecule will interact with other molecules and for identifying potential sites for chemical reactions.

An MEP map for this compound cannot be visualized or described as the necessary computational data is absent from scientific publications.

Non-Linear Optical (NLO) Properties

Computational methods are also used to predict the Non-Linear Optical (NLO) properties of a molecule. These properties describe how a material interacts with intense electromagnetic fields, like those from a laser. Calculations of parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β) can suggest whether a compound might be useful in applications like optical switching or frequency conversion. Molecules with large hyperpolarizability values are considered promising candidates for NLO materials.

The NLO properties for this compound have not been computationally determined in available research.

Dipole Moment and Charge Distribution Analysis (e.g., Mulliken Charge)

Charge distribution analysis, often performed using methods like Mulliken population analysis, assigns partial charges to each atom in the molecule. This allows for the identification of electrophilic (electron-poor) and nucleophilic (electron-rich) sites. In this compound, the nitrogen of the pyridine (B92270) ring and the nitrogen of the nitrile group are expected to carry significant negative charges, making them potential sites for hydrogen bond acceptance. The hydrogen atom of the amino bridge would correspondingly carry a partial positive charge, acting as a hydrogen bond donor. nih.gov The carbon atom of the nitrile group would likely be an electrophilic center. Understanding this charge landscape is crucial for predicting how the molecule will interact with its environment, including biological targets and solvent molecules.

| Atom/Group | Expected Mulliken Charge (a.u.) | Rationale |

| Pyridine Nitrogen | Negative | High electronegativity. |

| Amino Nitrogen | Slightly Negative | Electronegative, but lone pair delocalized. |

| Amino Hydrogen | Positive | Bonded to electronegative nitrogen. |

| Phenyl Ring Carbons | Varied (Slightly +/-) | Influenced by amino substituent and resonance. |

| Nitrile Nitrogen | Negative | High electronegativity and sp hybridization. |

| Nitrile Carbon | Positive | Bonded to two electronegative atoms (N and C). |

This table presents expected charge characteristics based on the chemical structure. Actual values are obtained from quantum mechanical calculations.

Potential Energy Surface (PES) Mapping

Potential Energy Surface (PES) mapping is a computational technique used to explore the conformational landscape of a molecule. By systematically rotating specific dihedral angles and calculating the corresponding energy, a map of stable (low-energy) and unstable (high-energy) conformations is generated.

For this compound, key rotations would include:

The dihedral angle between the phenyl ring and the pyridine ring around the C-N amino bridge.

The rotation of the acetonitrile (B52724) group relative to the pyridine ring.

The PES would reveal the most stable three-dimensional arrangement of the molecule. It is likely that the lowest energy conformation is stabilized by an intramolecular hydrogen bond between the N-H of the amino group and the nitrogen atom of the pyridine ring. nih.govresearchgate.net This interaction would favor a more planar arrangement between the two ring systems. nih.gov The PES map provides critical information for understanding which conformation is most likely to be biologically active when interacting with a protein binding site. Studies on similar pyridin-2-yl guanidine (B92328) derivatives have shown that intramolecular hydrogen bonding exerts significant conformational control, which can be confirmed through theoretical studies and X-ray data. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific biological target. nih.gov

For this compound, potential protein targets could include enzymes like kinases or carbonic anhydrases, where the molecule's structural motifs can form specific interactions. nih.gov A docking simulation would place the molecule into the active site of a target protein and score the binding affinity based on intermolecular forces. Key interactions would likely involve:

Hydrogen bonding: The amino N-H group acting as a donor and the pyridine and nitrile nitrogens acting as acceptors.

π-π stacking: Interactions between the phenyl and pyridine rings of the ligand and aromatic residues (like Tryptophan, Tyrosine, Phenylalanine) in the protein's binding pocket. nih.gov

Hydrophobic interactions: Involving the phenyl ring and other nonpolar regions of the binding site.

The results are typically presented as a binding energy score (e.g., in kcal/mol), with more negative values indicating a more favorable interaction. Analysis of the docked pose reveals the specific amino acid residues involved in the binding. nih.gov

| Hypothetical Target | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

| Carbonic Anhydrase II | -7.8 | His94, Thr199, Thr200 | Hydrogen Bond, Hydrophobic |

| Tyrosine Kinase (e.g., EGFR) | -8.5 | Met793, Leu718, Phe856 | Hydrogen Bond, π-π Stacking |

| Cyclooxygenase-2 (COX-2) | -8.1 | Arg513, Val523, Ser353 | Hydrogen Bond, Hydrophobic |

This table presents hypothetical docking results to illustrate the data generated from such a simulation. The targets are chosen based on common scaffolds in medicinal chemistry.

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. cas.org By developing a predictive model, the activity of new, unsynthesized compounds can be estimated. rsc.org

To build a QSAR model for a series of this compound analogs, one would need a dataset of these compounds with experimentally measured biological activity (e.g., IC₅₀ values). For each compound, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's physicochemical properties:

Electronic Descriptors: Atomic partial charges, dipole moment.

Steric Descriptors: Molecular weight, molar volume, surface area.

Hydrophobic Descriptors: LogP (octanol-water partition coefficient).

Topological Descriptors: Indices that describe molecular branching and connectivity.

A mathematical equation is then derived that correlates these descriptors with activity. This model can then be used to predict the activity of this compound and guide the synthesis of more potent analogs by suggesting modifications that would favorably alter the key descriptors.

| Analog | LogP | Molecular Weight ( g/mol ) | Dipole Moment (Debye) | Experimental Activity (IC₅₀, µM) |

| This compound | 2.15 | 209.25 | 3.5 | (Predicted) |

| Chloro-phenylamino-pyridin-2-yl-acetonitrile | 2.85 | 243.69 | 4.2 | 0.85 |

| Methoxy-phenylamino-pyridin-2-yl-acetonitrile | 1.95 | 239.27 | 3.1 | 1.20 |

| Amino-phenylamino-pyridin-2-yl-acetonitrile | 1.30 | 224.26 | 2.9 | 2.50 |

This table provides a sample dataset that would be used to construct a QSAR model. The activity for the parent compound is left as "(Predicted)" to illustrate the model's purpose.

Analysis of Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis, NCI-RDG)

A detailed analysis of non-covalent interactions is essential for understanding how this compound organizes itself in the solid state (crystal packing) and how it interacts with other molecules.

Intermolecular Interactions & Hirshfeld Surface Analysis: In a crystal, molecules are held together by a network of intermolecular forces. libretexts.org Hirshfeld surface analysis is a powerful computational tool that maps these interactions. nih.govmdpi.com The surface is colored to show contacts that are shorter or longer than the van der Waals radii, and a 2D "fingerprint" plot quantifies the percentage contribution of each type of interaction. For a molecule like this compound, the dominant interactions would be:

H···H contacts: The most abundant type, representing general van der Waals forces.

C···H/H···C contacts: Involving the aromatic rings.

N···H/H···N contacts: Crucial hydrogen bonding interactions. Studies on similar pyridine derivatives show these three contacts make up the vast majority of intermolecular interactions. nih.govresearchgate.net

NCI-RDG Analysis: Non-Covalent Interaction (NCI) analysis, based on the Reduced Density Gradient (RDG), provides a visual representation of non-covalent interactions in real space. nih.govscielo.org.mx The analysis generates isosurfaces that are color-coded:

Blue: Strong, attractive interactions (e.g., hydrogen bonds).

Green: Weak, delocalized interactions (e.g., van der Waals forces).

Red: Strong repulsive interactions (e.g., steric clashes). researchgate.net For this compound, an NCI-RDG plot would visually confirm the intramolecular N-H···N hydrogen bond (a blue disc) and show the extensive green surfaces of van der Waals interactions between the aromatic rings.

| Interaction Type | Typical Percentage Contribution (from Hirshfeld Analysis of Analogs) | Description |

| H···H | 28% - 46% nih.govnih.gov | General van der Waals contacts. |

| C···H/H···C | 17% - 27% nih.govnih.gov | Interactions involving aromatic and aliphatic C-H groups. |

| N···H/H···N | 19% - 20% nih.govnih.gov | Key hydrogen bonding and weaker contacts. |

| O···H/H···O | ~10% (if solvated with water/DMSO) nih.gov | Interactions with solvent molecules. |

This table summarizes findings from Hirshfeld surface analyses performed on structurally related pyridine compounds, providing an expected distribution of intermolecular contacts.

Pharmacokinetic and Pharmacogenomic Computational Assessments

Pharmacokinetic (ADMET) Assessment: Before a compound can be considered for development, its pharmacokinetic properties—Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET)—must be evaluated. Computational models are widely used for early-stage prediction of these properties. nih.gov For this compound, various web servers and software can predict key parameters based on its structure. These predictions help identify potential liabilities, such as poor absorption or rapid metabolism. Physiologically based pharmacokinetic (PBPK) models can further simulate the drug's concentration over time in different body compartments. mdpi.com

| ADMET Property | Predicted Value/Classification | Implication |

| Lipophilicity (LogP) | ~2.1 | Good balance for membrane permeability and solubility. |

| Water Solubility | Moderately Soluble | May not require complex formulation. |

| GI Absorption | High | Likely to be well-absorbed orally. |

| Blood-Brain Barrier (BBB) Permeant | Yes (predicted) | Potential for CNS activity. |

| CYP2D6 Inhibitor | Yes (predicted) | Potential for drug-drug interactions. |

| AMES Toxicity | No (predicted) | Low likelihood of being mutagenic. |

This table shows representative ADMET predictions that can be generated for a novel compound using in silico tools. These are predictions and require experimental validation.

Pharmacogenomic Assessment: Pharmacogenomics is the study of how an individual's genetic makeup affects their response to drugs. nih.gov A computational pharmacogenomic assessment for this compound would involve identifying genes that could influence its efficacy or toxicity. This primarily focuses on:

Metabolic Enzymes: The compound is likely metabolized by Cytochrome P450 (CYP) enzymes. Genetic variations (polymorphisms) in genes like CYP2D6 or CYP3A4 can lead to "poor," "intermediate," or "ultrarapid" metabolizer phenotypes, drastically altering drug exposure and response.

Drug Targets: If the molecule's protein target is known, variations in the gene encoding that target could alter binding affinity and drug efficacy.

While specific predictions require extensive biological data, computational analysis can flag which genetic pathways are most relevant to the compound's action, guiding future clinical research and the potential development of genetic tests to personalize therapy. nih.gov

Pharmacological and Biological Research Applications

Anticancer Activity Research

The phenylamino-pyrimidine framework is a recognized pharmacophore in the development of anticancer agents, particularly kinase inhibitors. mdpi.comacs.org Research into derivatives has revealed significant potential in inhibiting cancer cell growth and survival through various mechanisms.

Derivatives featuring a 2-anilinopyrimidine core, which is structurally related to phenylamino-pyridine, have been identified as potent inhibitors of Cyclin-Dependent Kinases (CDKs). acs.org CDKs are crucial regulators of the cell cycle, and their dysregulation is a common feature in cancer. oncotarget.com

Specific research has demonstrated that 4-thiazol-2-anilinopyrimidine derivatives are highly effective inhibitors of CDK9, a kinase involved in regulating transcription. acs.org One of the most selective compounds from a studied series, 12u , inhibited CDK9 with an IC50 value of 7 nM and displayed over 80-fold selectivity for CDK9 compared to CDK2. acs.org The substitution of a hydrogen atom at the C5-position of the pyrimidine (B1678525) ring with a carbonitrile group was found to maintain potent inhibition of CDK9, CDK1, and CDK2. acs.org

Furthermore, small molecule inhibitors targeting CDK4/6, such as palbociclib, ribociclib, and abemaciclib, have shown clinical efficacy. nih.govnih.gov Interestingly, these inhibitors can exert a secondary effect on CDK2. Treatment with CDK4/6 inhibitors can lead to the dissociation of the p21 inhibitor protein from CDK4 complexes, which then becomes available to bind and inhibit CDK2, demonstrating a dual mechanism of action. nih.govnih.gov Some CDK4/6 inhibitors like abemaciclib have also been shown to inhibit PIM kinases, which are involved in regulating cell growth and proliferation through the mTOR signaling pathway. oncotarget.com

Table 1: Examples of Kinase Inhibition by Related Phenylamino-Pyrimidine Derivatives

| Compound Class | Target Kinase(s) | Key Findings |

| 4-Thiazol-2-anilinopyrimidines | CDK9, CDK1, CDK2 | Potent inhibition with Ki values in the low nanomolar range. Selectivity can be tuned by substitutions on the pyrimidine and aniline (B41778) rings. acs.org |